6-bromo-4-chloro-2-methyl-2H-indazole
Description
6-Bromo-4-chloro-2-methyl-2H-indazole is a halogenated indazole derivative characterized by a bicyclic aromatic structure with bromo (Br), chloro (Cl), and methyl (CH₃) substituents at positions 6, 4, and 2, respectively. Indazoles are nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-methylindazole |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-6-7(10)2-5(9)3-8(6)11-12/h2-4H,1H3 |
InChI Key |
RXHVEKGAFDWMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-chloro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditionsTransition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources. The process is optimized to ensure high yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indazole derivatives with potential biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects .
Comparison with Similar Compounds
Molecular Data :
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrClN₂ |
| Molecular Weight | 245.51 g/mol (calculated) |
| Substituents | 6-Br, 4-Cl, 2-CH₃ |
| Tautomer | 2H-Indazole (stabilized) |
Structural and Functional Group Comparisons
A comparative analysis with structurally related indazoles and benzimidazoles highlights key differences in substituent effects, reactivity, and applications.
Table 1: Structural Comparison of Halogenated Indazoles
Key Observations :
- Tautomer Stability : The 2-methyl group in the target compound stabilizes the 2H-indazole tautomer, unlike 1H-indazoles (e.g., 6-bromo-4-chloro-1H-indazole), which lack this substituent .
- Halogen Effects : Bromine and chlorine enhance electrophilicity for Suzuki-Miyaura couplings, while fluorine (as in 6-bromo-4-fluoro-1H-indazole) increases metabolic stability in drug design .
- Substituent Position : Regioisomers (e.g., 4-bromo-5-chloro-6-methyl-1H-indazole) exhibit distinct reactivity due to altered electronic environments .
Key Findings :
- Cross-Coupling Potential: Bromine and chlorine in the target compound enable palladium-catalyzed reactions, similar to methyl 6-bromo-1H-indazole-4-carboxylate .
- Biological Activity: Benzimidazole analogs (e.g., 5-[(4-bromo-2-chlorophenyl)amino]-...) show kinase inhibition, suggesting parallel applications for indazoles .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Physicochemical Properties
Key Insights :
- Solubility : Halogenated indazoles generally exhibit low aqueous solubility, necessitating formulation optimization for drug delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
